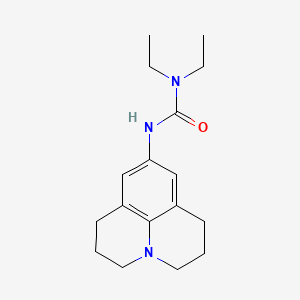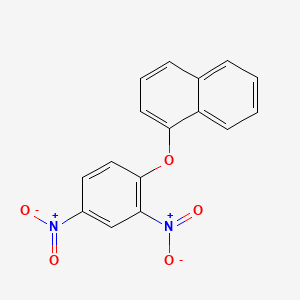
Nintedanib impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Nintedanib impurity D involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C for 2-5 hours . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity compound .
Analyse Chemischer Reaktionen
Nintedanib impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Nintedanib impurity D is used in scientific research to study the pharmacokinetics and pharmacodynamics of Nintedanib . It helps in understanding the metabolic pathways and the formation of impurities during the synthesis of Nintedanib. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations .
Wirkmechanismus
Nintedanib impurity D, like Nintedanib, is believed to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor . By binding to these receptors, it blocks the signaling pathways that lead to cell proliferation and migration.
Vergleich Mit ähnlichen Verbindungen
Nintedanib impurity D can be compared with other impurities of Nintedanib, such as Nintedanib impurity A and Nintedanib impurity 1 . While all these impurities share a similar core structure, they differ in their substituents and molecular weights. This compound is unique due to its specific chemical structure and the presence of a methylamino group .
Eigenschaften
CAS-Nummer |
1139455-52-9 |
|---|---|
Molekularformel |
C32H35N5O4 |
Molekulargewicht |
553.7 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C32H35N5O4/c1-4-41-32(40)23-10-15-26-27(20-23)34-31(39)29(26)30(22-8-6-5-7-9-22)33-24-11-13-25(14-12-24)36(3)28(38)21-37-18-16-35(2)17-19-37/h5-15,20,34,39H,4,16-19,21H2,1-3H3 |
InChI-Schlüssel |
RFQYVQKHXHMDSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


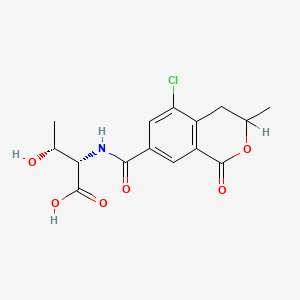


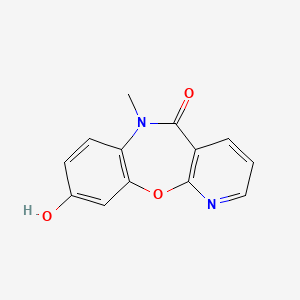
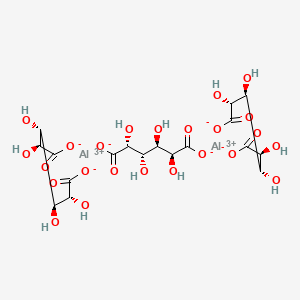
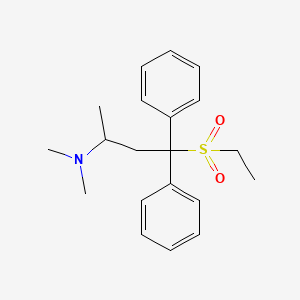
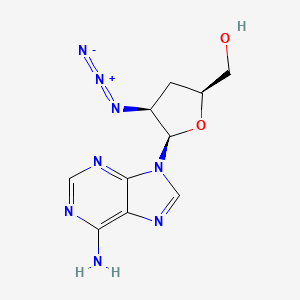
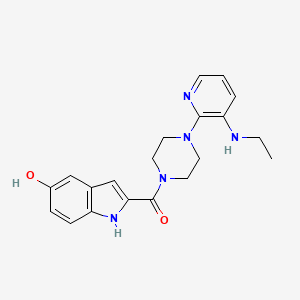

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
